(2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules. The presence of functional groups such as bromine, methoxy, and hydroxy groups, along with a butyl(methyl)amino side chain, makes this compound a versatile candidate for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone.
Introduction of the Bromine Atom: Bromination of the benzofuran core is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Benzylidene Moiety: This involves a condensation reaction between the brominated benzofuran and a suitable benzaldehyde derivative.
Introduction of the Butyl(methyl)amino Side Chain: This step involves the alkylation of the benzofuran core with a butyl(methyl)amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to form a saturated benzyl group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger conjugated systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.
Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide (NaOH) or an acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further explored for their biological and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s structural similarity to natural products and pharmaceuticals makes it a candidate for studying biological pathways and interactions. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory, antimicrobial, or anticancer activities, can be explored through in vitro and in vivo studies. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also serve as a precursor for the synthesis of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- GPR35 Agonist, Compound 10
- Diethyl malonate
Uniqueness
Compared to similar compounds, (2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one stands out due to its unique combination of functional groups and structural features. The presence of the benzofuran core, along with the specific substitutions, provides a distinct chemical profile that can lead to unique biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H24BrNO4 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C22H24BrNO4/c1-4-5-10-24(2)13-17-18(25)8-7-16-21(26)20(28-22(16)17)12-14-11-15(23)6-9-19(14)27-3/h6-9,11-12,25H,4-5,10,13H2,1-3H3/b20-12- |
InChI Key |
SNSAQKHQFIFODM-NDENLUEZSA-N |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)Br)OC)/C2=O)O |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)Br)OC)C2=O)O |
Origin of Product |
United States |
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